molecular formula C16H24N2O2 B3841889 N'-(2-methoxybenzylidene)octanohydrazide

N'-(2-methoxybenzylidene)octanohydrazide

Cat. No. B3841889
M. Wt: 276.37 g/mol
InChI Key: RAOYKFHVQKLUDN-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzylidene)octanohydrazide, also known as MBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBH has been studied for its biological and pharmaceutical properties, as well as its potential use in organic synthesis.

Mechanism of Action

The mechanism of action of N'-(2-methoxybenzylidene)octanohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin synthesis. This inhibition can lead to a decrease in skin pigmentation, making this compound a potential candidate for skin-lightening agents.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, and it has been suggested that this compound may induce apoptosis in these cells. Additionally, this compound has been shown to exhibit antifungal and antibacterial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-methoxybenzylidene)octanohydrazide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory equipment. However, one limitation of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity against various cell lines, and caution should be taken when handling this compound.

Future Directions

There are several potential future directions for research involving N'-(2-methoxybenzylidene)octanohydrazide. One area of interest is the development of new skin-lightening agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anticancer agent. Finally, the synthesis of new materials based on this compound could lead to the development of new materials with unique properties.

Scientific Research Applications

N'-(2-methoxybenzylidene)octanohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor, antifungal, and antibacterial properties. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials.

properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-4-5-6-7-12-16(19)18-17-13-14-10-8-9-11-15(14)20-2/h8-11,13H,3-7,12H2,1-2H3,(H,18,19)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOYKFHVQKLUDN-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.